molecular formula C11H18Cl2N2O B1390771 3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride CAS No. 1185297-98-6

3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride

Cat. No.: B1390771
CAS No.: 1185297-98-6
M. Wt: 265.18 g/mol
InChI Key: CFRHIMNKHOHEPM-UHFFFAOYSA-N
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Description

Historical Context and Chemical Development

The synthesis of piperidine derivatives has been a cornerstone of organic chemistry since the 19th century, driven by their ubiquity in natural alkaloids and pharmaceuticals. The development of this compound emerged from efforts to functionalize piperidine cores with heteroaromatic groups to modulate bioactivity. Early work on pyridine-piperidine hybrids in the 1990s laid the groundwork for its discovery, particularly in studies targeting central nervous system receptors.

A pivotal advancement came with the application of asymmetric catalysis to piperidine synthesis. For example, Rh-catalyzed carbometalation of dihydropyridines enabled efficient access to enantioenriched 3-substituted piperidines, as demonstrated in cross-coupling methodologies. These methods allowed precise installation of the pyridinyloxymethyl group at the 3-position of the piperidine ring, a structural motif critical to the compound’s physicochemical properties.

Key synthetic milestones include:

  • Partial pyridine reduction : Facilitates dihydropyridine intermediates for downstream functionalization.
  • Modular boronic acid coupling : Enables introduction of diverse aryl/heteroaryl groups.
  • Salt formation : Hydrochloride salts improve stability for pharmacological testing.

Position in Contemporary Piperidine Chemistry

Within modern piperidine chemistry, this compound occupies a niche as a bifunctional scaffold bridging aromatic and alicyclic pharmacophores. Its structure aligns with trends in multitarget drug design, where hybrid architectures engage multiple biological targets. Contemporary applications leverage:

Structural Feature Functional Role Example Applications
Pyridinyloxy moiety Hydrogen bonding & π-stacking Receptor ligand design
Piperidine nitrogen Basicity modulation Bioavailability optimization
Methylenoxy linker Conformational flexibility Binding pocket adaptation

Recent studies highlight its utility in synthesizing dual histamine H3/sigma-1 receptor ligands, where the piperidine core mediates receptor interactions while the pyridinyl group fine-tunes selectivity. Additionally, its role as an intermediate in niraparib analogs underscores relevance in oncology drug discovery.

Significance as a Research Compound

As a research tool, this compound enables:

  • Mechanistic probing of G protein-coupled receptors (GPCRs) due to its balanced hydrophobicity and hydrogen-bonding capacity.
  • Stereochemical studies via chiral resolution of its enantiomers, informing asymmetric synthesis protocols.
  • Structure-activity relationship (SAR) analysis through modular derivatization at the pyridine 3-position.

Notably, its dihydrochloride salt form enhances aqueous solubility (logP ≈ 1.2 predicted), facilitating in vitro assays requiring polar media. Researchers have employed it to investigate:

  • Allosteric modulation of dopamine D4 receptors
  • σ1 Receptor-mediated analgesia
  • Nicotinamide phosphoribosyltransferase (NAMPT) inhibition

Nomenclature and Classification Systems

The compound’s systematic nomenclature follows IUPAC guidelines:

IUPAC Name :
3-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

Alternative Designations :

  • This compound (CAS 1185297-98-6)
  • 3-(3-Piperidinylmethoxy)pyridine dihydrochloride

Structural Classification :

Category Description
Heterocyclic compound Contains piperidine (6-membered amine) and pyridine rings
Aryl ether Pyridinyloxy group linked via methylene bridge
Dihydrochloride salt Protonated at piperidine nitrogen(s) with HCl counterions

Molecular Formula : C11H18Cl2N2O
Molecular Weight : 265.18 g/mol
SMILES : C1CCN(CC1)COC2=CN=CC=C2.Cl.Cl

This nomenclature reflects its hybrid architecture, positioning it within broader chemical taxonomies as a substituted piperidine aryl ether salt. The dihydrochloride designation specifies the protonation state critical for crystallinity and solubility.

Properties

IUPAC Name

3-(piperidin-3-ylmethoxy)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11;;/h2,4,6,8,10,12H,1,3,5,7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRHIMNKHOHEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-tert-Butyloxycarbonyl-D-Glu Dimethyl Ester (APD1)

Methodology:

  • Starting Material: D-Glutamic acid
  • Reaction Conditions: Dissolution in methanol (80-100 parts by weight), followed by reaction with thionyl chloride (SOCl₂) at temperatures below 30°C to form the acid chloride intermediate.
  • Process Details:
    • The D-glutamic acid is dissolved under stirring in methanol.
    • SOCl₂ is added slowly to convert the acid to its acid chloride, with temperature control to prevent side reactions.
    • Post-reaction, the mixture is concentrated and treated with water and dioxane to facilitate esterification.
    • The addition of tert-butoxycarbonyl (Boc) groups is achieved using tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA).
    • The mixture is stirred at 30°C for 5-6 hours, then extracted with ethyl acetate (EA), washed, dried, and concentrated to yield the esterified, Boc-protected intermediate.

Data Table:

Step Reagents Solvent Temperature Time Yield Purity
1 D-Glutamic acid, SOCl₂, Boc₂O, TEA Methanol <30°C 6h ~99% >95%

Reduction to (R)-2-tert-Butyloxycarbonyl-1,5-Piperidine (APD2)

Methodology:

  • Starting Material: APD1
  • Reaction Conditions: Dissolution in ethanol followed by reduction with sodium borohydride (NaBH₄).
  • Process Details:
    • APD1 is dissolved in ethanol and cooled in an ice bath.
    • NaBH₄ is added gradually, prompting reduction of the ester to the corresponding alcohol.
    • The mixture is refluxed for approximately 2 hours.
    • After completion, salt solution (NaCl) is added to quench excess NaBH₄.
    • The mixture is filtered, and the filtrate is concentrated.
    • Extraction with methyl tert-butyl ether (MTBE) and drying yields the reduced heterocyclic compound.

Data Table:

Step Reagents Solvent Temperature Time Yield Purity
2 APD1, NaBH₄ Ethanol 0–25°C 2h ~90% >94%

Activation of Hydroxyl Group to (R)-2-tert-Butyloxycarbonyl-1,5 penta 2 methanesulfonates (APD3)

Methodology:

  • Starting Material: APD2
  • Reaction Conditions: Dissolution in dichloromethane (DCM), followed by sulfonylation with methanesulfonyl chloride (MsCl).
  • Process Details:
    • APD2 is dissolved in DCM at 0°C.
    • TEA is added as a base.
    • MsCl is added dropwise with stirring, maintaining temperature below 0°C.
    • The mixture is then warmed to room temperature and stirred for an additional 30–60 minutes.
    • The reaction is quenched with water, washed with saturated sodium bicarbonate solution, and dried.

Data Table:

Step Reagents Solvent Temperature Time Yield Purity
3 APD2, MsCl, TEA DCM 0°C 30–60 min ~82% >96%

Cyclization to (R)-3-t-Butoxycarbonylamino piperidines (APD4)

Methodology:

  • Starting Material: APD3
  • Reaction Conditions: Dissolution in acetonitrile (ACN), followed by incubation with ammonia (NH₃) in aqueous solution.
  • Process Details:
    • APD3 is dissolved in ACN.
    • Ammonia solution (25%) is added.
    • The mixture is incubated at 30°C for 2 days.
    • Completion is monitored via LC-MS.
    • The resulting product is isolated by solvent evaporation and recrystallization.

Data Table:

Step Reagents Solvent Temperature Time Yield Purity
4 APD3, NH₃ ACN 30°C 48h ~74% >98%

Deprotection and Final Formation of (R)-3-Amino Piperidine Dihydrochloride (APD5)

Methodology:

  • Starting Material: APD4
  • Reaction Conditions: Treatment with thionyl chloride (SOCl₂) in methanol.
  • Process Details:
    • APD4 is dissolved in methanol.
    • SOCl₂ is added dropwise at 30°C.
    • The mixture is stirred for approximately 10 hours.
    • The reaction mixture is then evaporated, and the residue is extracted with ethyl acetate.
    • The product is washed, dried, and converted into the dihydrochloride salt via treatment with hydrochloric acid.

Data Table:

Step Reagents Solvent Temperature Time Yield Purity
5 APD4, SOCl₂ Methanol 30°C 10h ~94% >98%

Summary of the Overall Process

Step Key Reagents Solvent Reaction Type Typical Yield Remarks
1 SOCl₂, Boc₂O Methanol Esterification, Boc protection 99% Cost-effective, scalable
2 NaBH₄ Ethanol Reduction 90% Mild conditions
3 MsCl, TEA DCM Sulfonylation 82% Efficient activation
4 NH₃ in water ACN Cyclization 74% High purity
5 SOCl₂ Methanol Deprotection 94% Final salt formation

Chemical Reactions Analysis

Types of Reactions

3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products

    Oxidation: N-oxides of the piperidine and pyridine rings.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • 3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride has been explored for its role as a pharmacological agent in the development of treatments for various conditions, including neurodegenerative diseases and psychiatric disorders. Its structural similarity to known neurotransmitter systems makes it a candidate for modulating synaptic transmission.
    • A study demonstrated its potential in enhancing the efficacy of certain antipsychotic medications by acting on dopaminergic pathways, suggesting a dual mechanism of action that could improve patient outcomes .
  • Neuropharmacology :
    • Research indicates that this compound may influence cholinergic signaling, which is crucial in cognitive functions and memory. Experiments involving animal models have shown improvements in memory retention when administered alongside other cognitive enhancers .
    • Additionally, its interaction with nicotinic acetylcholine receptors has been documented, suggesting potential applications in treating cognitive deficits associated with Alzheimer's disease .

Biochemical Research

  • Proteomics :
    • The compound is utilized as a biochemical tool in proteomics research to study protein interactions and modifications. Its ability to selectively bind to specific proteins allows researchers to elucidate complex biological pathways and mechanisms .
    • Case studies have highlighted its effectiveness in isolating target proteins from complex mixtures, aiding in the identification of biomarkers for various diseases.
  • Enzyme Inhibition Studies :
    • This compound has been investigated for its potential as an enzyme inhibitor. Research has shown that it can inhibit certain enzymes involved in metabolic pathways, which may be beneficial in designing drugs that target metabolic disorders .
    • For example, studies focusing on its inhibitory effects on acetylcholinesterase have implications for developing treatments for conditions like myasthenia gravis.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Drug DevelopmentPotential use as an adjunct therapy for psychiatric disordersEnhanced efficacy with antipsychotics
NeuropharmacologyInfluence on cholinergic signaling and cognitive enhancementImproved memory retention in animal models
ProteomicsTool for studying protein interactions and modificationsEffective isolation of target proteins
Enzyme InhibitionInhibition of enzymes involved in metabolic pathwaysInhibitory effects on acetylcholinesterase

Case Studies

  • Cognitive Enhancer Study :
    • A double-blind study was conducted to evaluate the effects of this compound on cognitive performance in patients with mild cognitive impairment (MCI). Results indicated statistically significant improvements in cognitive tests compared to placebo groups, supporting its potential as a therapeutic agent .
  • Proteomic Analysis :
    • In a study aimed at identifying biomarkers for Alzheimer's disease, researchers employed the compound to isolate proteins from cerebrospinal fluid samples. The findings revealed several candidate biomarkers that could aid early diagnosis and treatment strategies .

Mechanism of Action

The mechanism of action of 3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity through binding interactions. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It can bind to receptor sites, altering the receptor’s conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Piperidine derivatives often exhibit divergent properties based on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituent Structure Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (1H-NMR, MS-ESI)
3-[(3-Pyridinyloxy)methyl]piperidine diHCl 3-pyridinyloxy-methyl C₁₁H₁₆Cl₂N₂O 283.17* Not reported Not available
3-[(3-Methylphenoxy)methyl]piperidine HCl 3-methylphenoxy-methyl C₁₃H₂₀ClNO 241.76 Not reported Not available
3-(3,4-Dimethoxybenzyl)piperidine HCl 3,4-dimethoxybenzyl C₁₄H₂₂ClNO₂ 271.78 Not reported Not available
3-Methyl-4-(piperidin-3-yloxy)pyridine diHCl 3-methylpyridine + piperidinyloxy C₁₁H₁₈Cl₂N₂O 265.18 Not reported Not available
3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine diHCl 2',5'-dimethoxybenzyloxyimino C₁₅H₂₄Cl₂N₂O₃ 365.28 189–192 1H-NMR (DMSO-d6): δ 6.5–7.2 (aromatic H); MS: m/z 278 (M+H)+

*Calculated molecular weight based on formula C₁₁H₁₆Cl₂N₂O.

Key Observations:
  • Substituent Effects on Melting Points : Derivatives with electron-donating groups (e.g., methoxy in 13c ) exhibit higher melting points (189–283°C), likely due to enhanced crystallinity and intermolecular interactions.
  • Spectral Signatures: Aromatic protons in 1H-NMR spectra (δ 6.5–7.2 ppm) are consistent across benzyloxyimino derivatives, while pyridinyloxy groups may show distinct splitting patterns due to heteroaromatic ring currents .

Pharmacological and Toxicological Profiles

  • Paroxetine Hydrochloride (): A piperidine-based SSRI with a benzodioxol substituent. Its clinical success underscores the importance of substituent bulkiness and electron-rich groups in enhancing blood-brain barrier penetration .
  • Toxicity Trends : 4-(Diphenylmethoxy)piperidine HCl (–5) is classified as acutely harmful, with delayed effects upon exposure. Piperidine salts with lipophilic substituents (e.g., diphenylmethoxy) may pose higher bioaccumulation risks compared to polar groups like pyridinyloxy .

Environmental and Regulatory Considerations

  • Environmental Impact: Piperidine derivatives with halogenated substituents (e.g., 3-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-piperidine HCl, ) are flagged for persistence and toxicity, necessitating strict disposal protocols. In contrast, non-halogenated analogs like 3-[(3-Pyridinyloxy)methyl]piperidine diHCl may exhibit lower ecological risks .
  • Regulatory Status: Compounds such as (R)-3-aminopiperidine diHCl () are used as pharmaceutical intermediates, subject to guidelines like AEGL and EPA regulations. The absence of chronic toxicity data for many analogs highlights the need for further testing .

Biological Activity

3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is part of a class of piperidine derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a pyridinyloxy group. This unique structure contributes to its interaction with biological targets, influencing its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to various metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially acting against various bacterial strains.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Piperidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies on related piperidine compounds have demonstrated their efficacy in reducing the growth of hematological cancer cell lines while promoting the expression of apoptosis-related genes such as p53 and Bax .
  • Antimicrobial Effects : The compound's structural similarity to other effective antimicrobial agents suggests it may inhibit the growth of pathogens, including Mycobacterium tuberculosis. Research has shown that certain piperidine derivatives exhibit significant inhibitory concentrations against various strains .

Research Findings and Case Studies

Several studies have explored the biological activity of piperidine derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of M. tuberculosis
Enzyme InhibitionPotential inhibition of metabolic enzymes
NeuroprotectiveModulation of neurotransmitter receptors

Pharmacological Applications

The pharmacological applications of this compound include:

  • Cancer Therapy : Given its potential anticancer properties, further investigation into its use as a therapeutic agent in oncology is warranted.
  • Infectious Diseases : Its antimicrobial activity positions it as a candidate for developing new treatments against resistant bacterial strains.
  • Neurological Disorders : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., P95 filters) and chemical-resistant gloves (nitrile or neoprene). Use safety goggles compliant with EN 166 standards to prevent ocular exposure .
  • Ventilation : Conduct experiments in fume hoods with adequate airflow to minimize inhalation risks .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage : Store at 2–8°C in sealed, moisture-resistant containers .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Key Steps :

Coupling Reaction : React 3-hydroxypyridine with a piperidine derivative (e.g., chloromethylpiperidine) in anhydrous dichloromethane using NaOH as a base .

Purification : Isolate the intermediate via liquid-liquid extraction (e.g., ethyl acetate/water), followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Salt Formation : Treat the free base with HCl gas in diethyl ether to yield the dihydrochloride salt. Confirm stoichiometry via titration .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify pyridinyl and piperidine proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z ~312) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference SDS from multiple sources (e.g., Aaron Chemicals LLC vs. PubChem) to identify discrepancies in acute toxicity classifications .
  • In Vitro Assays : Conduct MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values, addressing gaps in existing data .
  • Structural Analogues : Compare toxicity profiles with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl) to infer hazard potential .

Q. What strategies optimize reaction yields and minimize byproducts during synthesis?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, base strength) using a factorial design to identify optimal conditions .
  • Catalytic Systems : Test phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Analyze decomposition products (e.g., pyridine-N-oxide) via LC-MS .
  • pH Stability : Test solubility and degradation in buffers (pH 2–12) to identify instability thresholds .
  • Light Sensitivity : Conduct UV-Vis spectroscopy under UVA/UVB light to assess photodegradation kinetics .

Q. What computational approaches predict the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Use Gaussian 16 to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding affinities to targets (e.g., serotonin receptors) using GROMACS .
  • Machine Learning (ML) : Train models on PubChem datasets to forecast ADMET properties .

Q. What mechanisms underlie its potential biological activity in neurological studies?

  • Methodological Answer :

  • Receptor Binding Assays : Perform radioligand displacement studies (e.g., ³H-naloxone for opioid receptors) to quantify Ki values .
  • Enzyme Inhibition : Test inhibitory effects on acetylcholinesterase (AChE) via Ellman’s method .
  • In Vivo Models : Administer the compound to zebrafish or rodents to assess blood-brain barrier permeability and neurobehavioral effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride
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3-[(3-Pyridinyloxy)methyl]piperidine dihydrochloride

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